An In-depth Technical Guide to 2,6-Diaminopimelic Acid: Structure, Stereoisomers, and Biological Significance
An In-depth Technical Guide to 2,6-Diaminopimelic Acid: Structure, Stereoisomers, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Diaminopimelic acid (DAP) is a non-proteinogenic amino acid crucial for the structural integrity of the bacterial cell wall in many species. Its unique seven-carbon backbone with amino groups at the second and sixth positions gives rise to three distinct stereoisomers, each with specific biological roles and physicochemical properties. This technical guide provides a comprehensive overview of the structure of DAP and its stereoisomers, detailed experimental protocols for their analysis, and an in-depth look at their pivotal role in peptidoglycan biosynthesis and as a target for novel antimicrobial agents.
Introduction
2,6-Diaminopimelic acid is a dicarboxylic acid that plays a central role in the biochemistry of numerous bacteria. It is a key component of the peptidoglycan layer of the cell wall, particularly in Gram-negative bacteria, and serves as the immediate precursor to lysine in the bacterial biosynthesis pathway.[1] The presence and specific stereochemistry of DAP in the cell wall are important chemotaxonomic markers for the classification of bacteria.[2] Understanding the structure, properties, and biological functions of DAP and its stereoisomers is paramount for the development of new antibiotics that target bacterial cell wall synthesis.
Structure and Stereoisomers of 2,6-Diaminopimelic Acid
2,6-Diaminopimelic acid (IUPAC name: 2,6-diaminoheptanedioic acid) is a seven-carbon aliphatic dicarboxylic acid with two chiral centers at the α and α' carbons (C2 and C6). This results in the existence of three stereoisomers: two enantiomers, (2S,6S)-2,6-diaminopimelic acid (LL-DAP) and (2R,6R)-2,6-diaminopimelic acid (DD-DAP), and a meso-compound, (2R,6S)-2,6-diaminopimelic acid (meso-DAP).[3] The meso form is achiral due to an internal plane of symmetry and is therefore optically inactive.
Physicochemical Properties
The stereochemistry of DAP isomers influences their physical and chemical properties. While comprehensive data for each pure stereoisomer is not always readily available in a single source, the following table summarizes key physicochemical properties based on available literature.
| Property | LL-DAP | DD-DAP | meso-DAP | Mixture of Isomers |
| Molecular Formula | C₇H₁₄N₂O₄ | C₇H₁₄N₂O₄ | C₇H₁₄N₂O₄ | C₇H₁₄N₂O₄ |
| Molecular Weight | 190.20 g/mol | 190.20 g/mol | 190.20 g/mol | 190.20 g/mol [4] |
| Melting Point | >300 °C (dec.) | >300 °C (dec.) | ~295 °C (dec.) | ~295 °C (dec.)[5] |
| Solubility in Water | Soluble | Soluble[6] | Soluble | Soluble[7][8][9][10][11] |
| pKa Values (Predicted) | 2.20 (carboxyl), 9.9 (amino) | 2.20 (carboxyl), 9.9 (amino) | 2.20 (carboxyl), 9.9 (amino) | 2.20 (carboxyl), 9.9 (amino)[5] |
| Specific Optical Rotation | Positive (+) | Negative (-) | 0° | Variable |
Experimental Protocols
Accurate identification and quantification of DAP stereoisomers are crucial for microbiological and biochemical research. Below are detailed protocols for common analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation
This protocol is adapted from methods used for the chemotaxonomy of actinomycetes.
Objective: To separate and quantify LL-DAP, DD-DAP, and meso-DAP.
Principle: Chiral derivatization of the amino groups followed by reversed-phase HPLC allows for the separation of the diastereomeric derivatives.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)
-
Methanol (HPLC grade)
-
Ammonium phosphate
-
Standard solutions of LL-DAP, DD-DAP, and meso-DAP
-
Bacterial cell wall hydrolysate sample
Procedure:
-
Sample Preparation (Cell Wall Hydrolysis):
-
Wash bacterial cells with distilled water and dry them.
-
Hydrolyze the whole cells or purified cell walls with 6N HCl at 100°C for 4-18 hours in a sealed tube.
-
Remove HCl by evaporation under reduced pressure.
-
Dissolve the hydrolysate in a known volume of distilled water.
-
-
Derivatization:
-
To an aliquot of the hydrolysate or standard solution, add a solution of GITC in acetone.
-
Incubate the mixture at 37°C for 1 hour.
-
Evaporate the solvent to dryness.
-
Dissolve the residue in the mobile phase for HPLC injection.
-
-
HPLC Analysis:
-
Mobile Phase: Methanol: 20 mM ammonium phosphate (pH 5.0) = 40:60 (v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 250 nm
-
Temperature: 45°C
-
Inject the derivatized sample and standards.
-
Identify and quantify the peaks by comparing retention times and peak areas with the standards.
-
Thin-Layer Chromatography (TLC) for Stereoisomer Analysis
This protocol provides a simpler, qualitative method for DAP isomer identification.[12]
Objective: To separate and identify DAP stereoisomers in bacterial hydrolysates.
Principle: The different stereoisomers exhibit different mobilities on a cellulose stationary phase with a specific solvent system.
Materials:
-
Cellulose TLC plates
-
Developing tank
-
Capillary tubes for spotting
-
Ninhydrin spray reagent (0.2% in acetone)
-
Standard solutions of LL-DAP, DD-DAP, and meso-DAP
-
Bacterial cell wall hydrolysate sample
Procedure:
-
Sample Preparation: Prepare cell wall hydrolysate as described in the HPLC protocol.
-
TLC Plate Preparation: Lightly draw a pencil line about 1.5 cm from the bottom of the cellulose TLC plate.
-
Spotting: Using a capillary tube, spot small amounts of the standards and the sample hydrolysate on the pencil line.
-
Development:
-
Solvent System: Methanol : Pyridine : 6N HCl : Water (80:10:4:26, v/v/v/v)
-
Pour the solvent system into the developing tank to a depth of about 0.5 cm.
-
Place the spotted TLC plate in the tank, ensuring the spots are above the solvent level.
-
Cover the tank and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the tank and mark the solvent front with a pencil.
-
Dry the plate completely in a fume hood.
-
Spray the plate with the ninhydrin reagent.
-
Heat the plate at 100°C for 5-10 minutes until colored spots appear.
-
-
Analysis: Compare the Rf values of the spots in the sample with those of the standards to identify the DAP isomers present.
Enzymatic Assay for meso-Diaminopimelic Acid
This protocol is based on the specific enzymatic activity of meso-diaminopimelate decarboxylase.
Objective: To specifically quantify meso-DAP in a sample.
Principle: meso-Diaminopimelate decarboxylase specifically converts meso-DAP to L-lysine and CO₂. The amount of CO₂ produced can be measured manometrically, or the disappearance of meso-DAP can be quantified by other methods.
Materials:
-
meso-Diaminopimelate decarboxylase (from Bacillus sphaericus)
-
Warburg manometer or other CO₂ detection system
-
Phosphate buffer (pH 7.0)
-
Sample containing DAP isomers
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine the sample, phosphate buffer, and a suitable amount of meso-diaminopimelate decarboxylase.
-
Include a control vessel with heat-inactivated enzyme.
-
-
Incubation: Incubate the vessels at 37°C.
-
Measurement:
-
If using a manometer, measure the volume of CO₂ evolved over time.
-
Alternatively, stop the reaction at different time points by adding acid (e.g., trichloroacetic acid) and measure the remaining meso-DAP using HPLC or TLC.
-
-
Calculation: The amount of meso-DAP in the sample is proportional to the amount of CO₂ produced or the amount of meso-DAP consumed.
Biological Role in Peptidoglycan Biosynthesis
meso-DAP is a critical component of the peptidoglycan cell wall in most Gram-negative bacteria and some Gram-positive bacteria. It is incorporated into the pentapeptide side chain that cross-links the glycan strands, providing rigidity and shape to the bacterial cell.[13][14]
The biosynthesis of the peptidoglycan monomer unit occurs in the cytoplasm. The Mur ligases (MurC, MurD, MurE, and MurF) sequentially add amino acids to UDP-N-acetylmuramic acid (UDP-MurNAc).[15][16] Specifically, the UDP-N-acetylmuramoyl-L-alanyl-D-glutamate:meso-2,6-diaminopimelate ligase, MurE, catalyzes the ATP-dependent addition of meso-DAP to the UDP-MurNAc-dipeptide.[17]
Once the UDP-MurNAc-pentapeptide is synthesized, it is transferred to a lipid carrier and transported across the cytoplasmic membrane. In the periplasm, the glycan chains are polymerized, and the peptide side chains are cross-linked. In many Gram-negative bacteria, the cross-link is formed between the D-alanine at position 4 of one peptide stem and the ε-amino group of the meso-DAP at position 3 of an adjacent peptide stem.[1][14][18][19][20][21][22] This reaction is catalyzed by D,D-transpeptidases (also known as penicillin-binding proteins, PBPs). Some bacteria also possess L,D-transpeptidases that form a cross-link between the meso-DAP residues of two adjacent peptide stems.[1][18][19][20]
Significance in Drug Development
The essential role of DAP in bacterial cell wall synthesis and its absence in eukaryotes make the DAP biosynthetic and incorporation pathways attractive targets for the development of novel antibiotics.[17] Inhibitors of enzymes such as MurE or the transpeptidases that recognize DAP-containing substrates could selectively disrupt bacterial growth. Furthermore, understanding the structural requirements for these enzymes can aid in the rational design of potent and specific inhibitors.
Conclusion
2,6-Diaminopimelic acid and its stereoisomers are molecules of fundamental importance in microbiology. Their unique structural features and central role in bacterial physiology underscore their significance as taxonomic markers and as targets for antimicrobial drug discovery. The analytical methods detailed in this guide provide a framework for researchers to accurately identify and quantify these crucial molecules, paving the way for a deeper understanding of bacterial cell wall biology and the development of next-generation therapeutics.
References
- 1. Factors essential for L,D-transpeptidase-mediated peptidoglycan cross-linking and β-lactam resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
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- 5. 2,6-DIAMINOPIMELIC ACID | 583-93-7 [chemicalbook.com]
- 6. toku-e.com [toku-e.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 2,6-Diaminopimelic acid, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
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- 10. 2,6-Diaminopimelic acid, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 12. Practical thin layer chromatography techniques for diaminopimelic acid and whole cell sugar analyses in the classification of environmental actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Forming crosslinked peptidoglycan from synthetic Gram-negative Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. The biology of Mur ligases as an antibacterial target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Factors essential for L,D-transpeptidase-mediated peptidoglycan cross-linking and β-lactam resistance in Escherichia coli | eLife [elifesciences.org]
- 19. Identification of the l,d-Transpeptidases for Peptidoglycan Cross-Linking in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clostridioides difficile canonical L,D-transpeptidases catalyze a novel type of peptidoglycan cross-links and are not required for beta-lactam resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Forming Cross-Linked Peptidoglycan from Synthetic Gram-Negative Lipid II | CoLab [colab.ws]
- 22. Impact of Crossbridge Structure on Peptidoglycan Crosslinking: A Synthetic Stem Peptide Approach - PMC [pmc.ncbi.nlm.nih.gov]
